molecular formula C11H14N2O7 B14333902 1-[2-(2-Methoxyethoxy)ethoxy]-2,4-dinitrobenzene CAS No. 106132-15-4

1-[2-(2-Methoxyethoxy)ethoxy]-2,4-dinitrobenzene

Cat. No.: B14333902
CAS No.: 106132-15-4
M. Wt: 286.24 g/mol
InChI Key: KYYBWDPUIUGMPP-UHFFFAOYSA-N
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Description

1-[2-(2-Methoxyethoxy)ethoxy]-2,4-dinitrobenzene is an organic compound characterized by the presence of a benzene ring substituted with two nitro groups and a long chain of ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-Methoxyethoxy)ethoxy]-2,4-dinitrobenzene typically involves the nitration of a benzene derivative followed by the introduction of the ethoxy chain. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro groups at the 2 and 4 positions of the benzene ring. The ethoxy chain can be introduced through a series of etherification reactions using appropriate alkylating agents and base catalysts.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of high-purity reagents and solvents is crucial to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(2-Methoxyethoxy)ethoxy]-2,4-dinitrobenzene can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, although the nitro groups are generally resistant to mild oxidizing conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Alkyl halides, strong bases like sodium hydride.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed:

    Reduction: Formation of 1-[2-(2-Methoxyethoxy)ethoxy]-2,4-diaminobenzene.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-(2-Methoxyethoxy)ethoxy]-2,4-dinitrobenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential as a drug intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(2-Methoxyethoxy)ethoxy]-2,4-dinitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, while the ethoxy chain can influence the compound’s solubility and interaction with biological membranes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-ethoxy-2-(2-methoxyethoxy)ethane
  • 1-(2-Bromoethoxy)-2-(2-methoxyethoxy)ethane
  • 1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane

Comparison: 1-[2-(2-Methoxyethoxy)ethoxy]-2,4-dinitrobenzene is unique due to the presence of both nitro groups and a long ethoxy chain. This combination imparts distinct chemical properties, such as increased reactivity in reduction reactions and enhanced solubility in organic solvents. Compared to similar compounds, it offers a broader range of applications in both chemical synthesis and scientific research.

Properties

CAS No.

106132-15-4

Molecular Formula

C11H14N2O7

Molecular Weight

286.24 g/mol

IUPAC Name

1-[2-(2-methoxyethoxy)ethoxy]-2,4-dinitrobenzene

InChI

InChI=1S/C11H14N2O7/c1-18-4-5-19-6-7-20-11-3-2-9(12(14)15)8-10(11)13(16)17/h2-3,8H,4-7H2,1H3

InChI Key

KYYBWDPUIUGMPP-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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